N-Nitrosomethylethylamine

Beschreibung

Significance of N-Nitrosomethylethylamine within Carcinogenesis Research

The importance of NMEA in cancer research is multifaceted. It serves as a model carcinogen, allowing scientists to investigate the intricate pathways of tumor initiation and progression. Studies involving NMEA have been instrumental in understanding how chemical carcinogens are metabolically activated and how they interact with cellular macromolecules like DNA.

All N-nitrosamines, including NMEA, require metabolic activation to exert their carcinogenic effects. This process, primarily carried out by cytochrome P450 enzymes, converts the relatively inert nitrosamine (B1359907) into a highly reactive electrophile. nih.gov This reactive intermediate can then bind to DNA, forming DNA adducts. These adducts, if not repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer. researchgate.net

Research on NMEA has provided valuable insights into the organ-specific nature of carcinogenesis. While NMEA is a potent liver carcinogen in rats, studies have shown that its effects can be modulated by various factors. hesiglobal.orgaacrjournals.org For instance, sequential administration of NMEA with other nitrosamines has been shown to influence the tumor spectrum, highlighting the complex interplay of different carcinogenic insults. aacrjournals.orgnih.gov

Furthermore, studies comparing the effects of NMEA with its structural relatives, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have helped to elucidate the role of different alkyl groups in determining carcinogenic potency and organ specificity. nih.gov Research has shown that NMEA is a potent methylating and ethylating agent of hepatic DNA, with the ratio of methyl to ethyl DNA adducts potentially influencing the site of tumor development. hesiglobal.orgnih.gov

Historical Perspectives in this compound Toxicology

The investigation into the toxic properties of N-nitrosamines began to gain significant traction in the mid-20th century. Early research by scientists like Peter Magee and his colleagues laid the groundwork for understanding the hepatotoxic and carcinogenic nature of these compounds. hesiglobal.org The carcinogenicity of NMEA in rats was first demonstrated in 1967 by Druckrey and his team, who conducted extensive studies on a wide range of N-nitroso compounds. hesiglobal.orgepa.gov These seminal studies established NMEA as a potent liver carcinogen. hesiglobal.org

Subsequent research throughout the latter half of the 20th century further solidified the understanding of NMEA's carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified NMEA as "possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in experimental animals. ontosight.ai Over the years, numerous studies have documented the induction of tumors, primarily hepatocellular carcinomas, in rats administered NMEA. hesiglobal.orgepa.gov

The historical toxicological data for NMEA has been crucial in establishing it as a reference compound in carcinogenesis research. These early findings paved the way for more detailed mechanistic studies into how NMEA and other nitrosamines initiate cancer, including investigations into their metabolic activation, DNA alkylation, and the subsequent cellular responses.

Detailed Research Findings

The following table summarizes key research findings related to the carcinogenicity of this compound.

| Study Focus | Key Findings | References |

| Carcinogenicity in Rats | Administration of NMEA in drinking water induced hepatocellular carcinomas in rats. | hesiglobal.orgepa.gov |

| Organ Specificity | NMEA is primarily a liver carcinogen in rats, but can also induce esophageal tumors under certain experimental conditions. | hesiglobal.orgaacrjournals.org |

| Metabolic Activation | NMEA requires metabolic activation by cytochrome P450 enzymes to become a carcinogen. | nih.gov |

| DNA Adduct Formation | NMEA acts as both a methylating and ethylating agent of hepatic DNA. | hesiglobal.orgnih.gov |

| Comparative Carcinogenicity | The carcinogenic effects of NMEA can be influenced by sequential exposure to other nitrosamines. | aacrjournals.orgnih.gov |

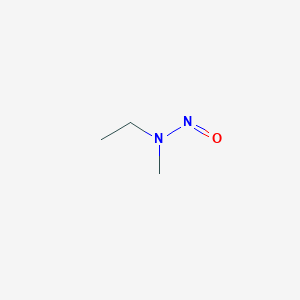

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021036 | |

| Record name | N-Nitroso-N-methylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [HSDB], Pale yellow oil. | |

| Record name | N-Nitrosomethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

163 °C at 747 mm Hg, 170 °C | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

76 °C | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in water (30%) and in organic solvents & lipids | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9448 at 18 °C/4 °C | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.945 | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.1 [mmHg] | |

| Record name | N-Nitrosomethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow liquid | |

CAS No. |

10595-95-6 | |

| Record name | N-Nitrosomethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, N-methyl-N-nitroso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RLM29Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Metabolic Activation and Biotransformation Pathways of N Nitrosomethylethylamine

Cytochrome P450-Mediated Metabolism of NMEA

The primary route for the metabolic activation of N-Nitrosomethylethylamine involves oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including many nitrosamines. nih.govdocumentsdelivered.com The metabolic process for NMEA, an asymmetrical nitrosamine (B1359907), can occur on either the methyl or the ethyl group, leading to different reactive intermediates and end products. nih.gov

Alpha-Hydroxylation Mechanisms

The most significant bioactivation pathway for NMEA is α-hydroxylation. nih.gov This reaction involves the enzymatic insertion of a hydroxyl group onto the carbon atom immediately adjacent (in the alpha position) to the N-nitroso group. nih.govgrantome.com Due to its asymmetrical structure, NMEA can undergo α-hydroxylation on either its methyl or ethyl moiety, a process that dictates the nature of the subsequent reactive species. nih.gov Research on hepatic DNA from rats treated with NMEA indicates that hydroxylation at the α-position of the ethyl group occurs at a rate approximately 2.6 times higher than at the methyl group.

The initial product of CYP-mediated α-hydroxylation is a highly unstable α-hydroxyalkyl nitrosamine intermediate. grantome.comresearchgate.net Depending on the site of hydroxylation, one of two possible intermediates is formed from NMEA:

α-(hydroxymethyl)-N-nitrosoethylamine : Formed upon hydroxylation of the methyl group.

α-(hydroxyethyl)-N-nitrosomethylamine : Formed upon hydroxylation of the ethyl group.

These intermediates have very short half-lives under physiological conditions. nih.gov

The instability of the α-hydroxyalkyl nitrosamine intermediates leads to their spontaneous, non-enzymatic decomposition. grantome.comacs.org This breakdown generates a highly reactive alkyldiazonium ion and a carbonyl compound. grantome.comresearchgate.net The specific products depend on the initial site of α-hydroxylation:

Methyl-group hydroxylation yields an unstable methyldiazonium ion (CH₃N₂⁺) and acetaldehyde (B116499). researchgate.net

Ethyl-group hydroxylation yields an unstable ethyldiazonium ion (CH₃CH₂N₂⁺) and formaldehyde. researchgate.net

These alkyldiazonium ions are potent electrophiles that are considered the ultimate reactive species responsible for alkylating cellular macromolecules, including DNA. documentsdelivered.comresearchgate.net

| Site of α-Hydroxylation | Intermediate | Alkyldiazonium Ion | Carbonyl Compound |

|---|---|---|---|

| Methyl Group | α-(hydroxymethyl)-N-nitrosoethylamine | Methyldiazonium ion | Acetaldehyde |

| Ethyl Group | α-(hydroxyethyl)-N-nitrosomethylamine | Ethyldiazonium ion | Formaldehyde |

Multiple cytochrome P450 isoforms are implicated in the metabolism of nitrosamines, with substrate specificity often depending on the size and structure of the alkyl groups. nih.govnih.gov

CYP2E1 : This isoform is a major enzyme in the metabolic activation of small-chain nitrosamines like N-nitrosodimethylamine (NDMA). nih.govnih.gov While it is involved in NMEA metabolism, the specificity for CYP2E1 decreases as the size of the alkyl groups increases. nih.govnih.gov

CYP2A6 : This isoform is significantly involved in the metabolism of N-nitrosodiethylamine (NDEA), a structural analogue of NMEA. nih.gov Given the structural similarities, CYP2A6 is also considered a key enzyme in the bioactivation of NMEA. nih.govuomus.edu.iq

Other Isoforms : Studies have shown that with increasing alkyl chain length, other P450 isoforms, such as those in the CYP2C and CYP3A subfamilies, contribute to the metabolism of nitrosamines. nih.govnih.gov This suggests that a broader range of CYP enzymes likely participates in the biotransformation of NMEA.

| CYP Isoform | Relevant Substrates | Role in Metabolism |

|---|---|---|

| CYP2E1 | N-nitrosodimethylamine (NDMA), NMEA, Ethanol, Acetone | Major catalyst for small-chain nitrosamines. nih.govnih.gov |

| CYP2A6 | N-nitrosodiethylamine (NDEA), Nicotine, Coumarin, NMEA | Important catalyst for NDEA deethylation and NNN α-hydroxylation. nih.govacs.orguomus.edu.iq |

| CYP2C Family | Nitrosamines with larger alkyl groups | Contributes to metabolism as alkyl chain size increases. nih.gov |

| CYP3A4 | Nitrosamines with larger alkyl groups | Contributes to metabolism as alkyl chain size increases. nih.gov |

Alternative Metabolic Pathways of NMEA

While α-hydroxylation is the primary bioactivation pathway, other metabolic routes can occur, which may represent detoxification pathways or lead to different biological effects.

Hydroxylation can also occur at carbon atoms more distant from the nitroso group, such as the β-carbon. wikipedia.org

Beta-Hydroxylation : For NMEA, this would involve the oxidation of the terminal carbon of the ethyl group to form N-nitroso-(β-hydroxyethyl)methylamine. This pathway has been identified as a minor route for the structurally similar compound NDEA. researchgate.net In contrast to α-hydroxylation, β-hydroxylation is generally considered a detoxification pathway because it does not directly lead to the formation of highly reactive alkyldiazonium ions. wikipedia.org

Subsequent Conjugation : The hydroxylated metabolites formed through pathways like β-hydroxylation can undergo Phase II conjugation reactions. These reactions typically involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group. For instance, the β-hydroxylated metabolite of N-nitrosodibutylamine is known to be conjugated with glucuronic acid. documentsdelivered.com This process, catalyzed by enzymes like UDP-glucuronosyltransferases, increases the water solubility of the metabolite, facilitating its excretion from the body and generally leading to inactive products.

Formation of Alkoxydiazenium Ions

The primary route of metabolic activation for this compound (NMEA) is initiated by an oxidative process known as α-hydroxylation. researchgate.net This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group. researchgate.net For NMEA, this can occur on either the methyl or the ethyl group.

Research indicates that hydroxylation at the α-position of the ethyl group of NMEA occurs at a significantly higher rate than at the methyl group. grantome.com This enzymatic action results in the formation of unstable α-hydroxynitrosamines. These intermediates then undergo spontaneous decomposition.

The decomposition of the α-hydroxylated NMEA leads to the generation of an aldehyde (formaldehyde from hydroxylation of the methyl group, or acetaldehyde from hydroxylation of the ethyl group) and a corresponding unstable primary nitrosamine. nih.gov This primary nitrosamine further breaks down to form a highly reactive diazonium ion. nih.gov Specifically, α-hydroxylation of the ethyl group leads to an ethyldiazonium ion, while hydroxylation of the methyl group produces a methyldiazonium ion. These diazonium ions are potent alkylating agents that can react with cellular macromolecules. While the term "alkoxydiazenium ion" is sometimes used more broadly in the context of nitrosamine reactivity with electrophiles, in the metabolic context, the key reactive species leading to alkylation are the diazonium ions formed following α-hydroxylation. nih.govnih.gov

Denitrosation Pathways and Detoxification

In addition to the activation pathways, this compound (NMEA) can undergo denitrosation, which is generally considered a detoxification pathway. nih.gov This process involves the removal of the nitroso group from the amine. The enzymatic denitrosation of nitrosamines is a reductive process that is dependent on cytochrome P450 enzymes. nih.govnih.gov

Studies investigating the metabolism of various nitrosamines, including NMEA, in rat liver microsomes have demonstrated the production of nitrite (B80452), a product of denitrosation. nih.gov The rate of this denitrosation reaction has been observed to be a fraction of the rate of the oxidative dealkylation (α-hydroxylation) pathway, with the ratio depending on the specific nitrosamine and its concentration. nih.gov For several nitrosamines, the denitrosation reaction appears to be closely linked to the demethylation (a specific type of dealkylation) reaction. nih.gov This suggests a complex interplay between the activation and detoxification pathways within the microsomal enzyme system. The denitrosation of NMEA results in the formation of methylethylamine and nitrous oxide. grantome.com

Enzymatic Systems Involved in NMEA Biotransformation

The biotransformation of this compound (NMEA) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are responsible for the initial and rate-limiting step in the metabolic activation of NMEA, which is α-hydroxylation.

Several specific CYP isoforms have been identified as key players in the metabolism of NMEA and other short-chain nitrosamines. Research has consistently shown that CYP2E1 is a major enzyme involved in the metabolic activation of NMEA, particularly in the dealkylation of the methyl group. mdpi.comuq.edu.au This isoform is known to metabolize a variety of small molecule xenobiotics. mdpi.com

In addition to CYP2E1, CYP2A6 has also been shown to play a significant role in the metabolism of NMEA. uq.edu.au The contribution of CYP2A6 appears to become more prominent as the length of the alkyl chains on the nitrosamine increases. uq.edu.au Studies using genetically engineered Salmonella typhimurium expressing human CYP isoforms have demonstrated that both CYP2E1 and CYP2A6 can activate NMEA into a mutagenic form. uq.edu.au While CYP2E1 is the primary activator for N-alkylnitrosamines with short alkyl chains like NMEA, CYP2A6 plays a major role in the activation of nitrosamines with slightly longer chains. uq.edu.au Other P450 isoforms, such as those in the CYP2C and CYP3A families, may also be involved in the metabolism of larger nitrosamines, but their role in NMEA metabolism is less pronounced. mdpi.com

The denitrosation of NMEA is also an enzymatic process requiring both cytochrome P-450 and NADPH-cytochrome-P-450 reductase. nih.gov

Comparative NMEA Metabolism Across Biological Species

The metabolism of this compound (NMEA) can exhibit significant quantitative and qualitative differences across various biological species. These variations are largely attributable to species-specific differences in the expression levels and catalytic activities of the cytochrome P450 enzymes responsible for its biotransformation.

In a comparative study using male Fischer 344 rats, the metabolic activation of NMEA was compared to that of an equimolar mixture of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.gov The results showed that DNA methylation by NMEA was comparable to that observed from the NDMA and NDEA mixture, suggesting that NMEA is about half as effective as NDMA as a methylating agent. nih.gov However, DNA ethylation by NMEA was found to be approximately four times lower than that from the mixture containing NDEA. nih.gov

While direct, comprehensive comparative studies detailing the Vmax and Km values for NMEA metabolism across a wide range of species are limited, inferences can be drawn from studies on similar nitrosamines and other xenobiotics. For instance, studies on NDMA metabolism have shown that hamster liver microsomes are more effective at metabolizing NDMA than rat liver microsomes. bioivt.com This is attributed to higher levels of cytochrome P-450 and a lower Km value for NDMA demethylase in hamsters compared to rats. bioivt.com

When comparing rodent and human metabolism, studies with other compounds have revealed significant differences. For example, human liver microsomes have been shown to have a greater affinity (lower Km) for the biotransformation of bromobenzene (B47551) and chlorobenzene (B131634) compared to mouse liver microsomes. patsnap.com Furthermore, human liver microsomes can produce certain metabolites at a greater rate than mouse liver microsomes. patsnap.com In the context of nitrosamines, human liver microsomes are capable of metabolizing various N-nitrosodialkylamines through pathways similar to those in rat liver microsomes, although the activity levels can be lower in human samples. nih.gov The high affinity Km values for NDMA demethylase in human liver microsomes are similar to or slightly lower than those in rat liver microsomes, indicating that human liver microsomes are efficient in metabolizing this compound. nih.gov Due to similarities in nitrosamine metabolism between mice and humans, it has been suggested that inbred strains of mice could serve as relevant experimental models for studying nitrosamine activation in humans. cdc.gov

The following table summarizes findings from a study on hepatic DNA alkylation in rats, which provides insight into the comparative metabolic activation of NMEA.

| Compound Administered | Dose (mmol/kg) | O6-methylguanine/mol guanine (B1146940) (μmol) | O6-ethylguanine/mol guanine (μmol) | Species | Reference |

|---|---|---|---|---|---|

| This compound (NMEA) | 0.1 | 170 | 5.9 | Fischer 344 rats | nih.gov |

| N-nitrosodimethylamine (NDMA) + N-nitrosodiethylamine (NDEA) | 0.1 | Comparable to NMEA | ~23.6 | Fischer 344 rats | nih.gov |

Molecular Mechanisms of Nmea Induced Genotoxicity and Carcinogenesis

DNA Adduct Formation by NMEA Metabolites

The carcinogenic and genotoxic effects of N-Nitrosomethylethylamine (NMEA) are not caused by the compound itself, but rather by the reactive molecules it is converted into within the body. smolecule.com This metabolic activation process is primarily carried out by cytochrome P450 enzymes. smolecule.com These enzymes introduce an oxygen atom onto the carbon atoms adjacent to the nitroso group, a process known as α-hydroxylation. This initial step occurs on both the methyl and ethyl groups of NMEA, leading to the formation of unstable α-hydroxy derivatives. These intermediates then spontaneously break down, yielding highly reactive electrophilic species. researchgate.net These electrophiles are electron-seeking molecules that readily attack the electron-rich centers in cellular macromolecules, most importantly, deoxyribonucleic acid (DNA). researchgate.net The covalent binding of these reactive metabolites to DNA results in the formation of DNA adducts, which are alterations to the DNA structure. researchgate.netnih.gov These adducts can disrupt the normal functions of DNA, such as replication and transcription, leading to mutations and potentially initiating the development of cancer. smolecule.comnih.gov

Alkylation of Deoxyribonucleic Acid Bases

The core mechanism of NMEA-induced genotoxicity is the alkylation of DNA bases. nih.gov The electrophilic intermediates generated from NMEA metabolism transfer methyl and ethyl groups to the nucleophilic sites on the DNA bases. This process leads to the formation of various DNA adducts, altering the chemical structure of the genetic material.

A primary product of the reaction between NMEA's metabolic intermediates and DNA is 7-methylguanine (B141273) (N7-MeG). mdpi.com This adduct is formed when a methyl group is attached to the N7 position of the guanine (B1146940) base. mdpi.com The N7 position of guanine is particularly susceptible to attack by electrophiles due to its high nucleophilicity and accessibility within the major groove of the DNA double helix. nih.gov While N7-MeG is one of the most frequently formed adducts, it is not considered to be a major cause of direct miscoding during DNA replication. nih.gov However, its presence can destabilize the glycosidic bond that connects the guanine base to the deoxyribose sugar, leading to the loss of the base and the creation of an apurinic (AP) site. nih.gov If not repaired, these AP sites can lead to mutations during subsequent rounds of DNA replication. nih.gov

A less frequent but highly significant DNA lesion formed from NMEA metabolism is O6-methylguanine (O6-MeG). nih.gov This adduct is created by the methylation of the O6 position of guanine. nih.gov Unlike N7-MeG, O6-MeG is a potent miscoding lesion. nih.gov During DNA replication, the presence of O6-MeG can cause DNA polymerase to incorrectly pair thymine (B56734) with the modified guanine instead of the correct base, cytosine. This leads to a specific type of mutation known as a G:C to A:T transition. nih.gov The persistence of O6-MeG adducts in tissues is strongly linked to the carcinogenic potential of N-nitroso compounds. nih.gov

Beyond the primary adducts formed at the N7 and O6 positions of guanine, the metabolic activation of NMEA can produce a range of other DNA adducts. These include the methylation and ethylation of other sites on guanine and other DNA bases like adenine. For instance, 3-methyladenine (B1666300) (3-MeA) is another adduct that can be formed. mdpi.com Although these adducts may be present in smaller quantities, they still have the potential to contribute to cytotoxicity and mutagenicity. A complete understanding of the carcinogenic mechanisms of NMEA requires a thorough characterization of the entire spectrum of its DNA adducts.

| Adduct Name | Abbreviation | Significance |

| 7-methylguanine | N7-MeG | A major adduct that can lead to depurination and the formation of apurinic sites. nih.gov |

| O6-methylguanine | O6-MeG | A highly miscoding lesion that can cause G:C to A:T transition mutations. nih.gov |

| 7-ethylguanine | N7-EtG | An ethyl adduct that contributes to the overall genotoxicity of NMEA. mdpi.com |

| O6-ethylguanine | O6-EtG | A miscoding ethyl adduct. |

| 3-methyladenine | 3-MeA | A cytotoxic and potentially mutagenic adduct. mdpi.com |

Role of Electrophilic Intermediates in DNA Alkylation (e.g., Methyldiazonium Ion)

The formation of DNA adducts by NMEA is orchestrated by highly reactive electrophilic intermediates produced during its metabolic breakdown. researchgate.net Following the initial enzymatic α-hydroxylation, the resulting α-hydroxynitrosamines are chemically unstable and undergo spontaneous decomposition. nih.gov In the case of the methyl group of NMEA, this decomposition pathway generates the methyldiazonium ion (CH3N2+). nih.gov This ion is a potent electrophile and a powerful methylating agent that readily reacts with the nucleophilic centers in DNA, leading to the formation of the various methyl adducts previously described. nih.gov A parallel process occurs for the ethyl group, which leads to the formation of an ethyldiazonium ion, the species responsible for the ethylation of DNA bases. The generation of these highly reactive diazonium ions is a pivotal step in the sequence of events that connects exposure to NMEA with its genotoxic and carcinogenic consequences.

Persistence and Accumulation Kinetics of NMEA-Derived DNA Adducts

This compound (NMEA) is an asymmetrical nitrosamine (B1359907) that, following metabolic activation, generates both methylating and ethylating electrophilic species. This dual reactivity leads to the formation of a spectrum of DNA adducts. The persistence and accumulation of these adducts in cellular DNA are critical determinants of the genotoxic and carcinogenic potential of NMEA. The rate of repair versus the rate of formation dictates the steady-state level of these adducts upon continuous exposure.

The primary sites of alkylation within DNA by agents like NMEA include the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine. While N7-alkylguanine adducts are the most abundant, they are generally considered less mutagenic than O-alkylation products. nih.gov The persistence of O-alkylated adducts, such as O6-methylguanine (O6-MeG), O6-ethylguanine (O6-EtG), and O4-ethylthymine (O4-EtT), is strongly correlated with the mutagenic and carcinogenic outcomes of nitrosamine exposure. mdpi.comnih.gov

Studies on related nitrosamines provide insight into the likely kinetics of NMEA adducts. For instance, with N-nitrosodiethylamine (NDEA), O6-EtG does not accumulate significantly with repeated exposure due to efficient repair by the O6-alkylguanine-DNA alkyltransferase (AGT) protein. nih.gov In contrast, O4-EtT is poorly repaired and tends to accumulate, reaching a steady state after prolonged exposure. nih.gov The half-life of O4-EtT can be as long as 11-19 days in vivo. nih.gov Given that NMEA produces both methylating and ethylating species, a complex pattern of adduct accumulation is expected. Research indicates that hydroxylation at the α-position of the ethyl group of NMEA occurs at a significantly higher rate than at the methyl group, suggesting a greater initial formation of ethylating intermediates. nih.gov

The persistence of these adducts is tissue-specific and depends on the expression levels and activity of DNA repair enzymes. Tissues with low AGT activity, for example, would be expected to accumulate O6-alkylguanine adducts to a greater extent, rendering them more susceptible to the carcinogenic effects of NMEA. The accumulation of promutagenic DNA adducts in target tissues has been demonstrated for other nitrosamines during repeated exposure. colman.ac.il

| DNA Adduct | Typical Persistence | Primary Repair Pathway | Mutagenic Potential |

|---|---|---|---|

| O6-methylguanine (O6-MeG) | Variable; can be persistent in tissues with low AGT/MGMT activity | Direct Reversal (MGMT) | High (Causes GC→AT transitions) |

| O6-ethylguanine (O6-EtG) | Variable; substrate for AGT/MGMT repair | Direct Reversal (MGMT) | High (Causes GC→AT transitions) |

| O4-ethylthymine (O4-EtT) | High; poorly repaired | Nucleotide Excision Repair (NER) | High (Causes TA→GC transitions) |

| N7-methylguanine (N7-MeG) | Low; removed relatively quickly | Base Excision Repair (BER) | Low; not strongly miscoding |

| N3-methyladenine (N3-MeA) | Low; efficiently repaired | Base Excision Repair (BER) | Moderate; can be cytotoxic and mutagenic |

DNA Damage Response and Repair Pathways Induced by NMEA

The presence of NMEA-induced DNA adducts triggers a complex and integrated cellular signaling network known as the DNA Damage Response (DDR). nih.govsigmaaldrich.com This response system senses the DNA lesions, signals their presence, and promotes their repair. If the damage is too extensive to be repaired accurately, the DDR can initiate programmed cell death (apoptosis) to eliminate the compromised cell, thereby preventing the propagation of mutations. rndsystems.com

Mechanisms of DNA Repair in Response to NMEA-Induced Lesions

Cells employ several distinct DNA repair pathways to counteract the damage inflicted by alkylating agents like NMEA. The specific pathway utilized depends on the type of DNA adduct formed. mdpi.com

Direct Reversal: This is a highly efficient and error-free repair mechanism. The primary enzyme involved is O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov MGMT directly transfers the methyl or ethyl group from the O6 position of guanine to one of its own cysteine residues. mdpi.com This action restores the guanine base in a single step but inactivates the MGMT protein, making it a "suicide" enzyme. The cell's capacity to repair O6-alkylguanine is therefore dependent on the rate of MGMT synthesis.

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, which include the majority of N-alkylated purines such as N7-methylguanine and N3-methyladenine. mdpi.comcellsignal.com The process is initiated by a DNA glycosylase, such as alkyladenine glycosylase (AAG), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. nih.gov

Nucleotide Excision Repair (NER): While BER handles smaller lesions, NER is a more versatile pathway that can remove bulkier, helix-distorting adducts. cellsignal.comnih.gov It may serve as a backup mechanism for certain O-alkylated adducts that are not efficiently repaired by MGMT, such as O4-alkylthymine. nih.gov

Mismatch Repair (MMR): While not a direct repair pathway for the initial adduct, the MMR system plays a critical role in the downstream consequences of some lesions. For example, if an O6-alkylguanine adduct is not repaired before replication, it can mispair with thymine. The MMR system may recognize this mismatch and, in some cellular contexts, its attempts to repair the mismatch can lead to secondary DNA breaks and the induction of apoptosis. nih.gov

| Repair Pathway | Key Enzymes/Proteins | Primary NMEA-Induced Substrates |

|---|---|---|

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT/AGT) | O6-methylguanine, O6-ethylguanine |

| Base Excision Repair (BER) | Alkyladenine Glycosylase (AAG), AP Endonuclease, DNA Polymerase, DNA Ligase | N7-methylguanine, N3-methyladenine |

| Nucleotide Excision Repair (NER) | XPC, TFIIH, XPA, RPA, ERCC1-XPF, XPG | Bulky adducts, potentially O4-ethylthymine |

| Mismatch Repair (MMR) | MSH2, MSH6, MLH1, PMS2 | Recognizes mismatches (e.g., O6-MeG:T) post-replication |

Impact of NMEA-Induced DNA Damage on Cell Cycle Regulation

To provide sufficient time for DNA repair, the DDR activates cell cycle checkpoints, which are critical surveillance mechanisms that temporarily halt the progression of the cell cycle. rndsystems.com The key regulators of these checkpoints are the protein kinases Ataxia-telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related (ATR). sigmaaldrich.comnih.gov

Upon detection of NMEA-induced DNA adducts or replication stress caused by these adducts, ATM and ATR are activated. They, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. nih.govnih.gov These kinases orchestrate the arrest of the cell cycle at the G1/S, intra-S, or G2/M transitions. sigmaaldrich.com

A central player in the G1/S checkpoint is the tumor suppressor protein p53. youtube.com Activated ATM/CHK2 can phosphorylate and stabilize p53. youtube.com Stabilized p53 acts as a transcription factor, inducing the expression of several genes, most notably the cyclin-dependent kinase (CDK) inhibitor p21. sigmaaldrich.com p21 binds to and inhibits cyclin/CDK complexes (such as Cyclin E-CDK2), which are necessary for the transition from G1 to S phase. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the expression of genes required for DNA replication. youtube.comyoutube.com This provides a window for the cell to repair the DNA damage before it is replicated in S phase.

Apoptosis Pathways in Response to NMEA-Mediated Cellular Insult

If the DNA damage induced by NMEA is overwhelming or cannot be repaired, the cell may be directed to undergo apoptosis, or programmed cell death. nih.gov This is a crucial anti-cancer mechanism that eliminates genetically unstable cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comnih.gov

NMEA-induced genotoxicity primarily activates the intrinsic pathway. nih.gov The accumulation of irreparable DNA damage and the resulting replication stress serve as potent signals for this pathway. The tumor suppressor p53 plays a pivotal role here as well; in addition to inducing cell cycle arrest, a sustained and high level of p53 activation can lead to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. nih.govmdpi.com

Bax can translocate to the outer mitochondrial membrane, where it promotes mitochondrial outer membrane permeabilization (MOMP). nih.gov This event is a critical point of no return, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of cell death. nih.gov

NMEA-Associated Mutagenicity and Mutational Spectra

When DNA repair mechanisms fail or are overwhelmed, the persistent NMEA-derived adducts can lead to mutations during DNA replication. The type of mutation is directly related to the specific chemical nature of the DNA adduct and its miscoding properties.

Analysis of Specific Mutagenic Lesions (e.g., GC-AT, TA-GC Transitions)

The primary mutagenic events associated with NMEA are single-base pair substitutions, specifically transitions. mdpi.comnih.gov This is a direct consequence of the mispairing potential of the O-alkylated DNA bases during replication.

GC→AT Transitions: The most extensively studied premutagenic lesions formed by simple alkylating agents are O6-methylguanine and O6-ethylguanine. mdpi.com During DNA replication, these modified guanine bases have an altered hydrogen bonding potential and preferentially pair with thymine instead of cytosine. Following a subsequent round of replication, this mispairing results in a permanent substitution of the original G:C base pair with an A:T base pair. mdpi.com This GC→AT transition is a hallmark mutation for many nitrosamines.

TA→GC Transitions: While less common, other adducts can produce different mutational signatures. For example, O4-ethylthymine, which is known to be a persistent lesion, can mispair with guanine during DNA replication. nih.gov This leads to the incorporation of a G opposite the original T, and in the next round of replication, this G will pair with a C, resulting in a TA→GC transition. Similarly, O2-ethylthymine has been shown to be slightly mutagenic. mdpi.com

| Premutagenic DNA Adduct | Mispairing Partner during Replication | Resulting Point Mutation |

|---|---|---|

| O6-methylguanine (O6-MeG) | Thymine (T) | GC → AT Transition |

| O6-ethylguanine (O6-EtG) | Thymine (T) | GC → AT Transition |

| O4-ethylthymine (O4-EtT) | Guanine (G) | TA → GC Transition |

| O2-ethylthymine (O2-EtT) | Guanine (G) | TA → GC Transition |

In Vitro Mutagenicity Studies of NMEA (e.g., Ames Test, Mammalian Cell Assays)

The mutagenic potential of this compound (NMEA) has been evaluated in various in vitro systems. The most widely used initial screening assay for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, restoring the functional gene and allowing the bacteria to grow.

Recent studies have demonstrated that NMEA is positive in the Ames test under optimized conditions. Achieving a positive result for many nitrosamines, including NMEA, often requires metabolic activation. This is typically accomplished by adding a fraction of mammalian liver homogenate, known as the S9 mix, to the test system. The enzymes present in the S9 mix, primarily cytochrome P450s, metabolize the nitrosamine into a DNA-reactive electrophile. The selection of the S9 fraction from a suitable species (e.g., hamster or rat) and the use of a pre-incubation method have been shown to be critical for detecting the mutagenicity of NMEA.

| In Vitro Mutagenicity of NMEA | |

| Assay | Result |

| Ames Test (Salmonella typhimurium) | Positive with metabolic activation |

Mammalian Cell Assays

While the Ames test is a valuable tool for identifying mutagens, in vitro mutagenicity studies using mammalian cell lines are also crucial for assessing the genotoxic risk to humans. These assays can detect a broader range of genetic damage, including chromosomal aberrations and gene mutations in a eukaryotic context. Commonly used mammalian cell assays include the micronucleus test and the chromosomal aberration test.

In Vivo Mutagenicity Studies of NMEA

In vivo mutagenicity studies are essential for evaluating the genotoxic effects of a compound in a whole-animal system, which accounts for metabolic, pharmacokinetic, and DNA repair processes that cannot be fully replicated in vitro. Standard in vivo assays include the micronucleus test in rodents, the chromosomal aberration test in bone marrow cells, and transgenic rodent gene mutation assays.

Currently, there is a lack of publicly available data from specific in vivo mutagenicity studies conducted on this compound. However, the carcinogenic nature of NMEA, as established in animal studies, strongly suggests that it is mutagenic in vivo. The metabolic activation of NMEA to DNA-damaging intermediates is a prerequisite for its carcinogenicity, and this process would be expected to induce mutations in target tissues. Studies on other structurally related nitrosamines have consistently shown positive results in in vivo genotoxicity assays. For instance, N-nitrosodiethylamine (NDEA) has been shown to be genotoxic in vivo in various rodent models. diffundit.com Given the structural and metabolic similarities, it is highly probable that NMEA would also induce mutations in vivo.

Cellular Transformation Processes Mediated by NMEA

Cellular transformation is the process by which normal cells acquire the characteristics of cancer cells, including loss of contact inhibition, anchorage-independent growth, and the ability to form tumors. This process is a key step in carcinogenesis.

Malignant Transformation in In Vitro Cell Models

In vitro cell transformation assays are used to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and functional changes in cultured cells that are characteristic of a neoplastic phenotype. Common cell lines used for these assays include Syrian Hamster Embryo (SHE) cells and BALB/c 3T3 mouse fibroblasts.

There is currently no direct, publicly available evidence demonstrating the malignant transformation of in vitro cell models specifically induced by this compound. However, given that NMEA is a known carcinogen in animal models, it is highly anticipated that it would be capable of inducing malignant transformation in susceptible in vitro cell systems. The mechanism would likely involve the metabolic activation of NMEA to an alkylating agent, which would then cause DNA damage and mutations in critical genes, leading to the acquisition of a transformed phenotype.

Modulation of Gene Expression by NMEA Exposure (e.g., P53, CDK1, P38, CDC25A, CyclinB, P21, GADD45A)

The carcinogenic effects of NMEA are likely mediated through the alteration of gene expression patterns that control cell cycle progression, DNA repair, and apoptosis. While direct studies on the global gene expression changes induced by NMEA are limited, the known mechanisms of action of nitrosamines and other DNA-damaging agents provide a framework for understanding the potential molecular targets of NMEA.

Exposure to genotoxic agents often triggers a cellular stress response that involves the activation of signaling pathways and the modulation of key regulatory proteins.

p53: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. nih.gov Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis to eliminate severely damaged cells. It is highly probable that NMEA-induced DNA damage would lead to the stabilization and activation of p53.

p21: A key downstream target of p53 is the cyclin-dependent kinase (CDK) inhibitor p21. khanacademy.org Activation of p53 leads to the transcriptional upregulation of p21, which in turn inhibits CDK activity, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.

GADD45A: The Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) gene is another important p53 target. youtube.com GADD45A plays a role in DNA repair, cell cycle control, and apoptosis.

CDK1 and Cyclin B: The CDK1/Cyclin B complex is a key regulator of the G2/M transition and entry into mitosis. The activity of this complex is tightly controlled, and its inhibition is a common mechanism of G2/M arrest in response to DNA damage.

CDC25A: The CDC25A phosphatase is a crucial activator of CDKs and is essential for cell cycle progression. oup.com In response to DNA damage, CDC25A is often targeted for degradation, leading to the inhibition of CDK activity and cell cycle arrest.

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is a stress-activated signaling cascade that can be triggered by various stimuli, including genotoxic agents. nih.gov Activation of the p38 pathway can lead to a variety of cellular responses, including cell cycle arrest and apoptosis.

While direct experimental evidence linking NMEA to the modulation of these specific genes is scarce, studies on other nitrosamines have shown alterations in cell cycle regulation and apoptosis pathways. researchgate.net It is therefore reasonable to hypothesize that NMEA exposure would lead to a complex interplay of these signaling molecules, ultimately determining the fate of the cell.

Proto-oncogene and Tumor Suppressor Gene Alterations in NMEA Carcinogenesis (e.g., c-Ha-ras-1 proto-oncogene activation)

The development of cancer is a multi-step process that involves the accumulation of mutations in critical genes, including proto-oncogenes and tumor suppressor genes.

Proto-oncogene Activation

Proto-oncogenes are normal genes that, when mutated or overexpressed, can contribute to the development of cancer. The ras family of proto-oncogenes (including Ha-ras, Ki-ras, and N-ras) are frequently mutated in human cancers. These genes encode for small GTP-binding proteins that play a central role in signal transduction pathways that control cell growth and proliferation.

Activation of the c-Ha-ras-1 proto-oncogene has been observed in tumors induced by other nitrosamines. For example, studies have shown that N-nitrosodiethylamine (NDEA) can lead to the activation of H-ras and N-ras genes in rat liver tumors. nih.gov The mechanism of activation often involves a point mutation in specific codons of the ras gene, leading to a constitutively active protein that continuously signals for cell proliferation. Given that NMEA is also a potent carcinogen, it is plausible that the activation of ras proto-oncogenes, including c-Ha-ras-1, is a key event in NMEA-induced carcinogenesis. The DNA alkylation damage caused by metabolically activated NMEA could lead to the specific types of mutations known to activate ras genes.

Tumor Suppressor Gene Alterations

Tumor suppressor genes are genes that normally function to restrain cell growth and proliferation. oup.com Inactivation of these genes through mutation or deletion can contribute to the development of cancer. The p53 and retinoblastoma (Rb) genes are two of the most well-characterized tumor suppressor genes.

As discussed previously, the p53 protein plays a critical role in responding to DNA damage. Mutations in the TP53 gene are one of the most common genetic alterations in human cancers. nih.gov These mutations often result in a loss of p53 function, allowing cells with damaged DNA to continue to divide, thereby accumulating more mutations and progressing towards a malignant state. It is highly likely that NMEA-induced DNA damage can lead to mutations in the TP53 gene, contributing to its carcinogenic activity. The retinoblastoma protein (pRb) is another key regulator of the cell cycle, primarily controlling the G1/S transition. While direct evidence linking NMEA to alterations in the Rb gene is not available, the disruption of cell cycle control is a hallmark of cancer, and it is possible that NMEA could indirectly affect the Rb pathway.

In Vitro and in Vivo Research Models for Nmea Assessment

Cell-Based Models for NMEA Genotoxicity Assessment

Cell-based, or in vitro, models are fundamental in the initial screening and mechanistic evaluation of the genotoxicity of chemical compounds like NMEA. These systems offer a controlled environment to study the direct effects of a substance on cellular and molecular processes, including DNA damage.

Bacterial Systems (e.g., Salmonella typhimurium, Escherichia coli strains)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical substances. Strains of Salmonella typhimurium and Escherichia coli are engineered to be deficient in DNA repair mechanisms and to have increased cell wall permeability, enhancing their sensitivity to mutagens.

For N-nitrosamines, including NMEA, metabolic activation is a prerequisite for their mutagenic activity. This is typically achieved by incorporating a fraction of mammalian liver homogenate (S9 mix) into the assay, which contains enzymes, such as cytochrome P450s, that metabolize the nitrosamine (B1359907) into a DNA-reactive electrophile.

Research has shown that the choice of bacterial strain and the metabolic activation system are critical for detecting the mutagenicity of nitrosamines. For instance, S. typhimurium strains TA100 and TA1535, which detect base-pair substitutions, are often responsive to the mutagenic effects of N-nitrosamines after metabolic activation. A study on a mixture of N-nitrosamines, including NMEA, demonstrated a significant increase in revertants in S. typhimurium strains TA98 and TA100, indicating the mutagenic potential of this mixture. nih.govnih.gov

| Bacterial Strain | Type of Mutation Detected | Relevance to NMEA Assessment |

| Salmonella typhimurium TA98 | Frameshift mutations | Used to assess the potential of NMEA and its metabolites to cause frameshift mutations in DNA. |

| Salmonella typhimurium TA100 | Base-pair substitutions | Highly relevant for detecting the mutagenic effects of alkylating agents like metabolically activated NMEA. |

| Salmonella typhimurium TA1535 | Base-pair substitutions | A sensitive strain for detecting mutagens that cause missense mutations. |

| Escherichia coli WP2 uvrA | Base-pair substitutions | Often used in conjunction with Salmonella strains to provide a broader assessment of mutagenicity. |

Mammalian Cell Lines (e.g., NIH3T3 cells, Caco-2 cells)

Mammalian cell lines provide a more complex and physiologically relevant system for genotoxicity testing compared to bacterial models. They possess metabolic capabilities and DNA repair pathways that are more akin to those in humans.

NIH3T3 Cells: The NIH3T3 cell line, derived from mouse embryonic fibroblasts, is a valuable tool in toxicology. A study investigating the genotoxicity of a low-dose mixture of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and NMEA found that the mixture induced DNA double-strand breaks and increased the frequency of micronuclei in NIH3T3 cells. nih.govnih.gov Furthermore, long-term exposure to this nitrosamine mixture resulted in the malignant transformation of NIH3T3 cells, highlighting its carcinogenic potential. nih.govnih.gov

Caco-2 Cells: The Caco-2 cell line, originating from a human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. While direct studies on NMEA's effects on Caco-2 cells are limited, research on other N-nitroso compounds (NOCs) in this cell line provides valuable insights. Studies have shown that nitrosamines can induce gene expression changes related to oxidative stress, cell cycle regulation, and apoptosis in Caco-2 cells. nih.govnih.govnih.gov These findings suggest that Caco-2 cells can be a relevant model to investigate the molecular mechanisms underlying the potential intestinal carcinogenicity of NMEA.

| Cell Line | Origin | Key Characteristics | Application in NMEA Research |

| NIH3T3 | Mouse embryonic fibroblast | High sensitivity to transforming agents. | Assessment of DNA damage (double-strand breaks, micronuclei) and carcinogenic potential (malignant transformation). nih.govnih.gov |

| Caco-2 | Human colorectal adenocarcinoma | Differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. | Investigation of molecular responses to nitrosamines, including changes in gene expression related to carcinogenesis. nih.govnih.govnih.gov |

Enhanced Metabolization Protocols for In Vitro NMEA Assays

A significant challenge in the in vitro assessment of N-nitrosamines is ensuring efficient metabolic activation. Standard protocols using rat liver S9 may not always be sufficiently sensitive. To address this, enhanced metabolization protocols have been developed. These protocols often involve the use of liver S9 from species with higher metabolic activity towards nitrosamines, such as hamsters, or the use of higher concentrations of S9. The goal is to more accurately mimic the in vivo metabolic conditions and improve the detection of the genotoxic potential of compounds like NMEA.

Yeast-Based Biosensors and Proteomic Assays for DNA Damage Response to NMEA

Yeast-Based Biosensors: Genetically engineered yeast cells, such as Saccharomyces cerevisiae, have emerged as innovative tools for detecting DNA damage. uni-mainz.de These biosensors typically contain a reporter gene (e.g., green fluorescent protein, GFP) linked to a promoter that is activated in response to DNA damage. When a genotoxic agent like NMEA interacts with the yeast cell and damages its DNA, the DNA damage response pathways are activated, leading to the expression of the reporter gene, which can be easily measured. A study utilizing a collection of GFP-fused yeast cells to evaluate the genotoxicity of eight nitrosamine compounds demonstrated the potential of this system to elucidate the DNA damage repair mechanisms and to serve as a reliable method for assessing the carcinogenicity of these compounds. uni-mainz.de

Proteomic Assays for DNA Damage Response: Proteomics, the large-scale study of proteins, offers a powerful approach to understanding the cellular response to DNA damage. Mass spectrometry-based proteomics can be used to identify and quantify changes in the abundance, post-translational modifications, and interactions of proteins involved in DNA repair pathways following exposure to a genotoxic agent. While specific proteomic studies on NMEA are not extensively documented, this technology provides a framework for investigating the complex signaling networks that are activated in response to NMEA-induced DNA damage, offering a deeper understanding of its mechanism of action.

Animal Models in NMEA Carcinogenesis Studies

Animal models, particularly rodents, are indispensable for carcinogenicity studies, as they allow for the evaluation of the long-term effects of chemical exposure in a whole-organism context.

Rodent Carcinogenicity Studies (e.g., Rats, Hamsters, Mice)

Studies in rats, hamsters, and mice have been instrumental in establishing the carcinogenic potential of N-nitrosamines. These studies have shown that N-nitrosamines can induce tumors in various organs, with the target organs often varying between species. For N-nitrosomethyl-n-alkylamines, a class of compounds that includes NMEA, animal studies have demonstrated the induction of tumors in at least one species for each of the thirteen compounds tested. Many of the observed tumors are rare, including those of the nasal cavity, tongue, esophagus, and liver.

| Rodent Model | Common Target Organs for N-Nitrosamines | Relevance to NMEA Carcinogenesis Studies |

| Rats | Esophagus, Liver, Nasal Cavity, Kidney | A primary model for assessing the carcinogenic potential of N-nitrosamines and identifying target organs. |

| Hamsters | Liver, Respiratory Tract, Pancreas | Offers a comparative model to rats, sometimes showing different organ specificities for tumor induction. |

| Mice | Liver, Lungs | Frequently used in carcinogenicity bioassays to provide data on species-specific responses to carcinogens. |

These in vivo studies provide the most direct evidence of a substance's carcinogenic potential and are crucial for human health risk assessment. The data generated from these rodent models, combined with the mechanistic insights from in vitro studies, form the basis for the regulatory classification and management of carcinogenic compounds like N-Nitrosomethylethylamine.

Organ-Specific Carcinogenicity of NMEA (e.g., Liver, Kidney, Esophagus)

This compound (NMEA) demonstrates distinct patterns of organ-specific carcinogenicity in animal models. Research has primarily identified the liver, esophagus, and kidneys as target organs for NMEA-induced tumorigenesis.

The liver is a principal target for NMEA's carcinogenic effects. Studies in rats have shown that administration of NMEA in drinking water leads to the development of hepatocellular carcinomas nih.gov. The carcinogenic activity within the liver is linked to the metabolic activation of NMEA, resulting in the formation of DNA adducts. Following a single intraperitoneal injection of NMEA in F344 rats, the DNA adducts N7-methylguanine (N7-Me-Gua) and O6-methylguanine (O6-Me-Gua) were quantified in the liver nih.gov.

The esophagus is another significant target organ for NMEA, with studies showing a high incidence of esophageal tumors in rats nih.gov. Interestingly, the carcinogenic potential in the esophagus can be influenced by isotopic substitution. Research conducted by Lijinsky et al. revealed that deuterated NMEA-d3 resulted in a high incidence of esophageal tumors compared to the undeuterated form of NMEA administered at an identical dose nih.gov. This suggests that the metabolic pathway and the stability of reactive intermediates play a crucial role in the organ-specific carcinogenicity of NMEA. DNA adducts, specifically N7-Me-Gua, have also been detected in the esophageal DNA of rats treated with NMEA nih.gov.

The kidneys are also susceptible to the carcinogenic effects of NMEA. The formation of DNA adducts, including N7-Me-Gua and O6-Me-Gua, has been quantified in the kidneys of F344 rats after systemic administration of NMEA nih.gov. As a member of the N-nitrosomethyl-n-alkylamines (NMAs) class of compounds, NMEA is associated with the induction of various rare tumors in rats, which can include tumors of the kidney, nasal cavity, tongue, oropharynx, and bladder ca.gov.

| Organ | Observed Tumors/Effects | Animal Model | Supporting Evidence |

|---|---|---|---|

| Liver | Hepatocellular Carcinomas | Rats | DNA adducts (N7-Me-Gua, O6-Me-Gua) detected nih.gov. |

| Esophagus | High incidence of tumors | Rats | Enhanced by deuterated NMEA-d3; DNA adduct (N7-Me-Gua) detected nih.gov. |

| Kidney | Tumors | Rats | DNA adducts (N7-Me-Gua, O6-Me-Gua) detected nih.gov. |

Analysis of Dose-Response Relationships in Animal Studies of NMEA

The investigation of dose-response relationships is fundamental to understanding the carcinogenic risk associated with chemical exposure fiveable.mewikipedia.orgcmmcp.org. In animal studies involving NMEA, a clear relationship has been established between the administered dose and the incidence of tumors.

Early studies demonstrated that chronic oral administration of NMEA to rats in their drinking water induced hepatocellular carcinomas. A dose-dependent effect was observed, with tumors developing in rats receiving daily doses of 1 or 2 mg/kg of body weight nih.gov. These findings establish a direct correlation between the level of NMEA exposure and the carcinogenic outcome in the liver.

Further research into the mechanisms of NMEA's carcinogenicity has also employed a range of doses to study its effects on DNA. In a comparative study, male Fischer 344 rats were administered a single intraperitoneal dose of NMEA, with the total nitrosamine dose ranging from 0.05 to 0.25 mmol/kg nih.gov. This range of doses allowed for the quantitative analysis of hepatic DNA methylation and ethylation, providing insights into the dose-dependent nature of DNA damage, which is a critical event in chemical carcinogenesis. The study measured the formation of specific DNA adducts, such as O6-methylguanine, at different dose levels, illustrating a quantitative relationship between the NMEA dose and the extent of DNA alkylation nih.gov.

| Dose Level | Route of Administration | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| 1 mg/kg body weight/day | Drinking water | Rats | Induction of hepatocellular carcinomas | nih.gov |

| 2 mg/kg body weight/day | Drinking water | Rats | Induction of hepatocellular carcinomas | nih.gov |

| 0.05 to 0.25 mmol/kg | Single Intraperitoneal (IP) dose | Male Fischer 344 rats | Quantitative differences in hepatic DNA methylation and ethylation | nih.gov |

Comparative Animal Studies on NMEA Carcinogenic Potency

To better understand the carcinogenic potency of NMEA, researchers have conducted comparative studies evaluating its effects relative to other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These studies often focus on the extent of DNA alkylation, a key indicator of carcinogenic potential.

One such study compared the ability of NMEA, NDMA, and NDEA to cause methylation and ethylation of liver DNA in male Fischer 344 rats nih.gov. The results provided a quantitative comparison of their potencies. It was found that the level of DNA methylation caused by NMEA was comparable to that from an equimolar mixture of NDMA and NDEA nih.gov. This indicated that NMEA is approximately half as effective as a methylating agent when compared to NDMA alone nih.gov.

In contrast, the study revealed a significant difference in ethylating potency. The amount of DNA ethylation produced by NMEA was approximately four times lower than that observed in rats treated with an equimolar mixture of NDMA and NDEA nih.gov. This suggests that the metabolic pathway of β-hydroxylation in NMEA may reduce the extent of DNA ethylation nih.gov.

More recent approaches have utilized benchmark dose modeling of in vitro data to assess potency. Studies using the Ames test, a bacterial reverse mutation assay, have been refined to improve sensitivity for N-nitrosamines. Using optimized conditions and quantitative analysis, it was demonstrated that NMEA is positive in the Ames test, which contrasts with some historical data that considered it a discordant nitrosamine nih.govsemanticscholar.org. This highlights the importance of assay conditions in determining the mutagenic and, by extension, carcinogenic potential of a compound. Furthermore, in vivo transgenic rodent (TGR) mutation studies are increasingly used to establish relative potency by comparing novel N-nitrosamines to well-characterized compounds like NDMA and NDEA swan.ac.uk.

| Compound(s) | DNA Alkylation Effect | Relative Potency Finding |

|---|---|---|

| NMEA vs. NDMA | Methylation | NMEA is one-half as effective a methylating agent as NDMA nih.gov. |

| NMEA vs. (NDMA + NDEA) mixture | Methylation | DNA methylation by NMEA is comparable to the mixture nih.gov. |

| NMEA vs. (NDMA + NDEA) mixture | Ethylation | Ethylation by NMEA is approximately 4 times less than the mixture nih.gov. |

Analytical Methodologies for Nmea Detection and Quantification

Chromatographic Techniques for NMEA Analysis

Chromatography is the cornerstone of NMEA analysis, providing the essential separation from complex sample matrices prior to detection. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical objective.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like NMEA. nih.gov When coupled with a Thermal Energy Analyzer (TEA), it becomes a highly selective and sensitive method for detecting N-nitroso compounds. filab.frnih.gov The TEA detector operates by pyrolyzing the N-nitroso compounds, which breaks the N-N bond to release a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light in the near-infrared region upon relaxation. This emitted light is detected by a photomultiplier tube, providing a signal that is highly specific to N-nitroso compounds. usp.org

This high specificity minimizes matrix interference that can be a challenge with other detectors. usp.org The combination of GC-TEA has been successfully applied to the analysis of NMEA in various matrices, including workplace air and food samples. nih.govpublisso.de For instance, an OSHA method for air analysis reported a detection limit of 0.13 µg/m³ for NMEA using GC-TEA. nih.gov In food analysis, GC-TEA has been used to determine volatile N-nitrosamine content at concentrations of less than 10 micrograms per kilogram. nih.gov

Table 1: Application of GC-TEA for NMEA Analysis

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally unstable compounds. nih.gov For N-nitrosamines, reversed-phase HPLC is commonly employed. nih.govresearchgate.net One approach involves post-column photohydrolysis, where the N-nitrosamines separated by the HPLC column are passed through a UV photoreactor. nih.gov This process quantitatively converts the nitrosamines into nitrite (B80452) ions, which can then be detected colorimetrically using the Griess reagent. nih.gov This method enhances the specificity of detection, which is particularly useful for complex biological matrices. nih.gov

A rapid RP-HPLC method has been developed for the determination of seven volatile N-nitrosamines, including NMEA, in meat products. This method utilized a C18 column with a gradient elution of ammonium (B1175870) hydroxide (B78521) and acetonitrile, with detection at 231 nm. researchgate.net Numerous HPLC methods have been developed for the analysis of N-nitrosamine impurities in various drugs and other matrices like water and food. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. rsc.orgresearchgate.net UHPLC is almost always coupled with mass spectrometry for the analysis of N-nitrosamines due to the need for high sensitivity and specificity. rsc.orgresearchgate.netresearchgate.net

A robust methodology for the analysis of nine N-nitrosamines, including NMEA, was developed using UHPLC coupled to a Q-Exactive mass spectrometer. rsc.orgresearchgate.net This method has been validated for matrices such as HPLC grade water, drinking water, and wastewater, with detection limits ranging from 0.4 to 12 ng/L. rsc.orgresearchgate.netresearchgate.net Another study reported a simple and fast UHPLC-MS/MS method for the quantification of seven N-nitrosamines in human urine, with a limit of detection for NMEA between 0.1 to 0.85 ng/mL. researcher.life

Table 2: UHPLC Methods for NMEA Analysis

Mass Spectrometry Approaches for NMEA

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of NMEA, providing unparalleled sensitivity and selectivity. It is typically used in conjunction with a chromatographic separation technique like GC or UHPLC.